Cas no 370853-93-3 (2-(4-chlorophenoxy)methyl-1-propyl-1H-1,3-benzodiazole)

2-(4-Chlorophenoxy)methyl-1-propyl-1H-1,3-benzodiazole is a benzodiazole derivative featuring a chlorophenoxy methyl substituent, which enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis. The compound’s structural framework combines a benzodiazole core with a propyl chain and a 4-chlorophenoxy moiety, offering versatility in chemical modifications. Its chlorinated aromatic group may contribute to increased stability and reactivity in targeted applications. This compound is particularly valuable in research settings for developing bioactive molecules, owing to its balanced lipophilicity and electronic properties. Suitable for controlled reactions, it serves as a key building block in heterocyclic chemistry and drug discovery.
2-(4-chlorophenoxy)methyl-1-propyl-1H-1,3-benzodiazole structure
370853-93-3 structure
Product Name:2-(4-chlorophenoxy)methyl-1-propyl-1H-1,3-benzodiazole
CAS No:370853-93-3
MF:C17H17ClN2O
MW:300.782683134079
CID:6047955
PubChem ID:687912
Update Time:2025-10-28

2-(4-chlorophenoxy)methyl-1-propyl-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chlorophenoxy)methyl-1-propyl-1H-1,3-benzodiazole
    • 2-((4-chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole
    • 1H-Benzimidazole, 2-[(4-chlorophenoxy)methyl]-1-propyl-
    • F1076-0007
    • 370853-93-3
    • EU-0016023
    • 2-[(4-chlorophenoxy)methyl]-1-propyl-1H-1,3-benzodiazole
    • Z57167523
    • CCG-23890
    • AKOS001141599
    • Oprea1_591339
    • 2-[(4-chlorophenoxy)methyl]-1-propylbenzimidazole
    • Inchi: 1S/C17H17ClN2O/c1-2-11-20-16-6-4-3-5-15(16)19-17(20)12-21-14-9-7-13(18)8-10-14/h3-10H,2,11-12H2,1H3
    • InChI Key: XFDSMPXOUBPOGQ-UHFFFAOYSA-N
    • SMILES: C1(COC2=CC=C(Cl)C=C2)N(CCC)C2=CC=CC=C2N=1

Computed Properties

  • Exact Mass: 300.1029409g/mol
  • Monoisotopic Mass: 300.1029409g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 27Ų

Experimental Properties

  • Density: 1.19±0.1 g/cm3(Predicted)
  • Melting Point: 215 °C(Solv: methanol (67-56-1))
  • Boiling Point: 476.9±25.0 °C(Predicted)
  • pka: 5.03±0.10(Predicted)

2-(4-chlorophenoxy)methyl-1-propyl-1H-1,3-benzodiazole Pricemore >>

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Additional information on 2-(4-chlorophenoxy)methyl-1-propyl-1H-1,3-benzodiazole

Introduction to 2-(4-chlorophenoxy)methyl-1-propyl-1H-1,3-benzodiazole (CAS No. 370853-93-3)

2-(4-chlorophenoxy)methyl-1-propyl-1H-1,3-benzodiazole (CAS No. 370853-93-3) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of benzodiazepines, which are widely known for their anxiolytic, sedative, and muscle relaxant properties. However, the specific structure of 2-(4-chlorophenoxy)methyl-1-propyl-1H-1,3-benzodiazole introduces additional functionalities that may enhance its pharmacological profile and broaden its therapeutic potential.

The molecular structure of 2-(4-chlorophenoxy)methyl-1-propyl-1H-1,3-benzodiazole is characterized by a benzodiazepine core with a substituted propyl group and a 4-chlorophenoxy methyl moiety. The presence of the chlorophenyl group and the propyl chain introduces significant steric and electronic effects that can influence the compound's binding affinity to various receptors and enzymes. These structural features make it a promising candidate for further investigation in drug discovery and development.

Recent studies have explored the pharmacological properties of 2-(4-chlorophenoxy)methyl-1-propyl-1H-1,3-benzodiazole. One notable area of research is its potential as an anxiolytic agent. Benzodiazepines are known to act on the central nervous system by enhancing the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. The unique structure of 2-(4-chlorophenoxy)methyl-1-propyl-1H-1,3-benzodiazole may allow it to interact with GABA receptors in a more selective manner, potentially reducing side effects associated with traditional benzodiazepines such as drowsiness and cognitive impairment.

In addition to its anxiolytic properties, 2-(4-chlorophenoxy)methyl-1-propyl-1H-1,3-benzodiazole has shown promise in other therapeutic areas. For instance, preliminary studies have indicated that it may have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. The anticonvulsant activity is thought to be mediated through its interaction with GABA receptors and possibly other ion channels involved in neuronal excitability.

The pharmacokinetic properties of 2-(4-chlorophenoxy)methyl-1-propyl-1H-1,3-benzodiazole have also been investigated. Studies have shown that it has good oral bioavailability and a favorable half-life, which are important factors for drug development. The compound's metabolic stability and distribution in tissues are currently being studied to optimize its therapeutic efficacy and minimize adverse effects.

In terms of safety and toxicity, preliminary data suggest that 2-(4-chlorophenoxy)methyl-1-propyl-1H-1,3-benzodiazole has a favorable safety profile at therapeutic doses. However, as with any new compound, extensive preclinical and clinical testing is necessary to fully evaluate its safety and efficacy in humans. Ongoing research is focused on elucidating the mechanisms of action and identifying any potential side effects or drug interactions.

The potential applications of 2-(4-chlorophenoxy)methyl-1-propyl-1H-1,3-benzodiazole extend beyond traditional benzodiazepine uses. For example, there is growing interest in its potential as a neuroprotective agent. Neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by progressive neuronal loss, and compounds that can protect neurons from damage may offer new therapeutic strategies. Preliminary studies have shown that 2-(4-chlorophenoxy)methyl-1-propyl-1H-1,3-benzodiazole may have neuroprotective effects by modulating oxidative stress and inflammation pathways.

In conclusion, 2-(4-chlorophenoxy)methyl-1-propyl-1H-1,3-benzodiazole (CAS No. 370853-93-3) is a promising compound with a unique structure that offers several potential therapeutic benefits. Its anxiolytic, anticonvulsant, and neuroprotective properties make it an attractive candidate for further research and development in medicinal chemistry. As more studies are conducted to fully understand its mechanisms of action and safety profile, it may become a valuable addition to the arsenal of drugs used to treat various neurological disorders.

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